

2-Phenoxypropionic Acid (CAS 940-31-8): Comprehensive Safety, Handling, and Application Guide

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Compound of Interest

Compound Name:	2-Phenoxypropionic acid
CAS No.:	1912-21-6
Cat. No.:	B154826

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Executive Summary

2-Phenoxypropionic acid (2-PPA), also known as α -methylphenoxyacetic acid, is a critical bifunctional organic compound widely utilized as a chiral building block in pharmaceutical synthesis and as a primary precursor for phenoxy-class herbicides[1]. As a Senior Application Scientist, understanding the intersection of its physicochemical properties, toxicological profile, and reactivity is essential for designing safe handling protocols and optimizing downstream synthetic workflows.

This whitepaper provides an in-depth technical analysis of 2-PPA (CAS 940-31-8), moving beyond standard Safety Data Sheet (SDS) boilerplate to explain the causality behind its hazard classifications and to provide self-validating experimental protocols for both spill decontamination and biocatalytic chiral resolution.

Physicochemical Profiling & Mechanistic Reactivity

The chemical behavior of 2-PPA is dictated by its two primary functional groups: the carboxylic acid moiety and the lipophilic phenoxy ether linkage. The presence of the alpha-methyl group introduces a stereocenter, making racemic 2-PPA a highly valuable substrate for enantioselective biocatalysis studies[1].

Table 1: Physicochemical and Identificational Properties

Property	Value	Source
Chemical Name	2-Phenoxypropionic Acid	[2]
CAS Registry Number	940-31-8	[2]
Molecular Formula	C ₉ H ₁₀ O ₃	[1]
Molecular Weight	166.18 g/mol	[3]
Melting Point	112 – 115 °C	[1]
Boiling Point	265 °C	[1]
pKa (Acid Dissociation)	3.78	[4]
logP (Octanol-Water)	1.70	[4]

Mechanistic Insight: The pKa of 3.78 indicates that 2-PPA is a moderately strong organic acid. In aqueous physiological environments (pH ~7.4), it exists predominantly in its ionized (propionate) form. However, its logP of 1.70 demonstrates significant lipophilicity, allowing the un-ionized fraction to readily partition into organic solvents and lipid bilayers[4].

Toxicological Assessment and GHS Classification

Standard SDS documentation lists the hazards of 2-PPA, but understanding the why is critical for laboratory safety.

Table 2: GHS Hazard Classification and Toxicological Data

Hazard Class / Metric	Description / Value	GHS Code
Skin Corrosion/Irritation	Causes skin irritation	H315[2]
Serious Eye Damage/Irritation	Causes serious eye irritation	H319[2]
Specific Target Organ Toxicity	May cause respiratory irritation	H335[2]
Acute Toxicity (Intraperitoneal, Rat)	LD50: 391 mg/kg	N/A

Causality of Toxicity: The irritation profile of 2-PPA is fundamentally driven by its dual physicochemical nature. Upon contact with the aqueous environment of ocular and dermal mucosal membranes, the carboxylic acid moiety readily donates protons (driven by its pKa of 3.78), leading to rapid localized pH drops and subsequent protein denaturation[4]. Furthermore, the phenoxy group's lipophilicity (logP = 1.70) significantly enhances the molecule's ability to permeate the stratum corneum compared to highly polar aliphatic acids[4]. This dual-action mechanism—acidic disruption coupled with lipophilic penetration—explains its robust GHS classifications for skin (H315) and eye (H319) irritation[2].

Self-Validating Experimental Protocols

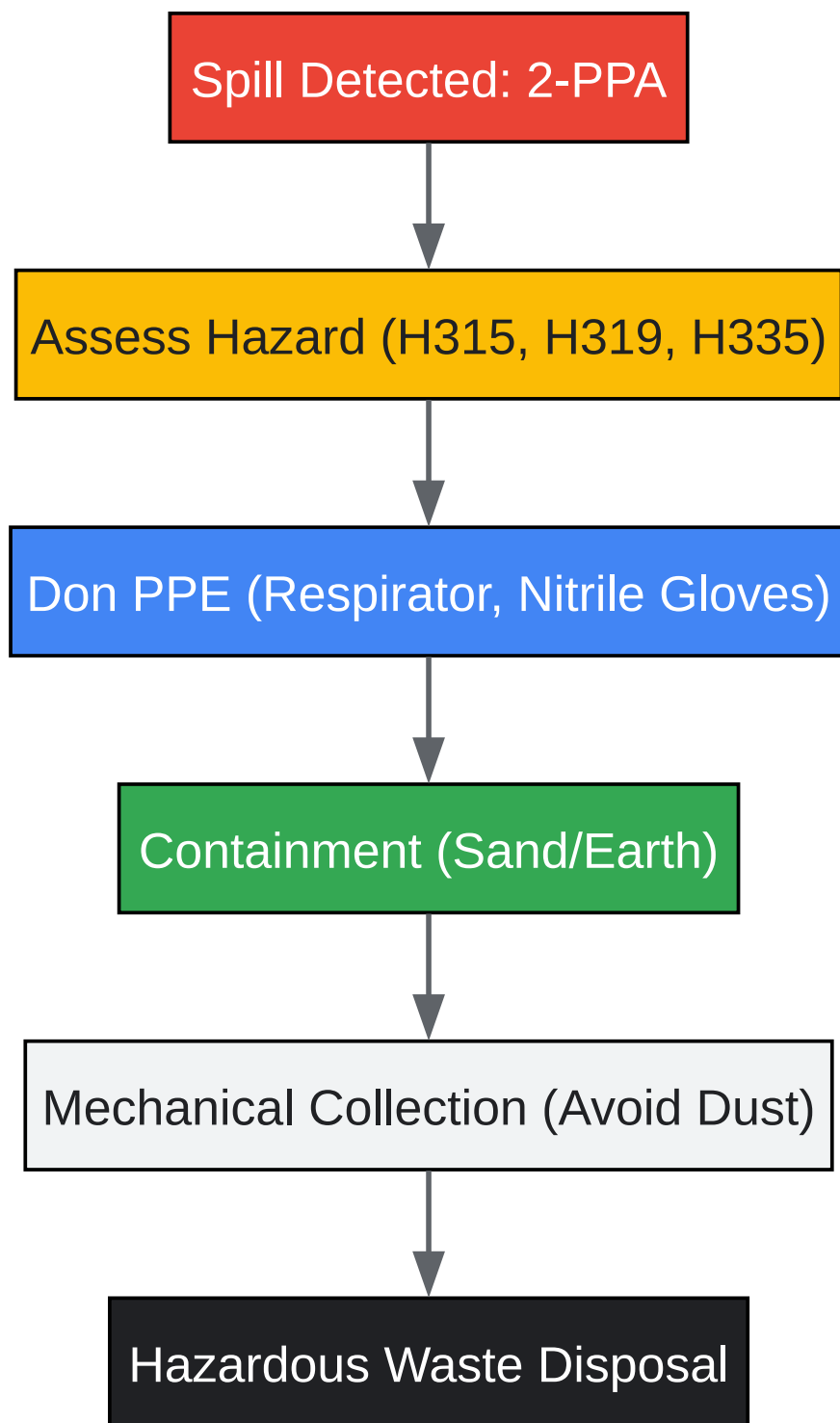
To ensure scientific integrity, laboratory protocols must be designed as self-validating systems. Below are two core workflows involving 2-PPA.

Protocol A: Hazardous Spill Containment and Decontamination

Because 2-PPA is a combustible solid (WGK 1) that causes severe irritation, mechanical collection must avoid dust generation[1].

- **Hazard Verification & Isolation:** Immediately isolate the spill area. Verify the scale of the spill and ensure the local exhaust ventilation system is active to mitigate H335 (respiratory irritation) risks[2].
- **PPE Donning & Validation:** Don nitrile gloves, airtight chemical goggles, and a half-mask respirator with P100 particulate filters.

- Validation Checkpoint: Perform a positive and negative pressure seal check on the respirator before entering the spill zone.
- Containment: For solid spills, lightly mist the area with water to suppress dust (do not flood). For solution spills, surround the liquid with an inert, non-combustible absorbent (e.g., dry sand or earth)[5].
- Mechanical Collection: Use non-sparking tools to sweep the contained material into a chemically compatible, sealable hazardous waste container[5].
- Neutralization & Validation: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid.
 - Validation Checkpoint: Swab the cleaned surface with moistened pH indicator paper. A stable pH reading of 6.5–7.5 confirms the complete removal of the acidic 2-PPA residue.



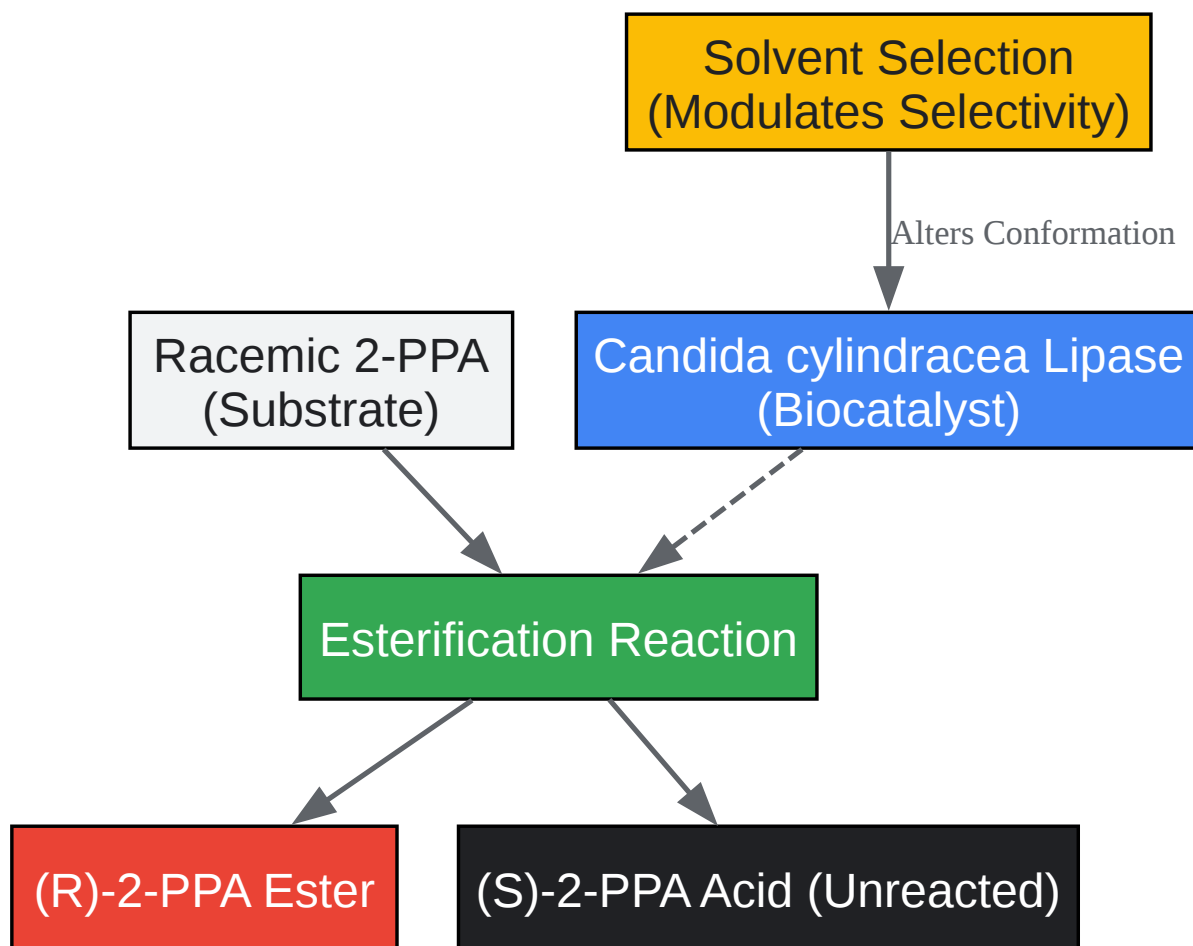
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Workflow for **2-Phenoxypropionic Acid** spill containment and decontamination.

Protocol B: Enzymatic Chiral Resolution of Racemic 2-PPA

Derivatives of 2-PPA are potent herbicides, and their biological activity is often enantiomer-dependent[1]. This protocol utilizes *Candida cylindracea* lipase for the enantioselective esterification of racemic 2-PPA. The choice of solvent is critical as it modulates the enzyme's conformation, potentially inducing an inversion of enantioselectivity[1].

- **Substrate Solubilization:** Dissolve 10 mmol of racemic 2-PPA in 50 mL of a selected organic solvent (e.g., hexane or diisopropyl ether) in a 100 mL Erlenmeyer flask.
- **Biocatalyst Activation:** Add 100 mg of lyophilized *Candida cylindracea* lipase to the solution. The heterogeneous mixture relies on the interfacial activation of the lipase.
- **Esterification:** Add 50 mmol of an alcohol donor (e.g., 1-butanol). Incubate the reaction mixture at 37 °C in an orbital shaker at 200 rpm for 48 hours.
- **Reaction Termination:** Terminate the reaction by filtering out the immobilized enzyme using a 0.45 µm PTFE syringe filter.
- **Analytical Validation:**
 - **Validation Checkpoint:** Analyze the filtrate via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H). Calculate the enantiomeric excess () and the conversion rate () to validate the stereoselectivity induced by the specific solvent environment.



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Solvent-induced enzymatic resolution of racemic **2-Phenoxypropionic acid**.

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Sources

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